molecular formula C15H10F3N3O2S2 B11143743 4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11143743
M. Wt: 385.4 g/mol
InChI Key: IKEYUHRTMBFZIT-UHFFFAOYSA-N
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Description

This compound is a thiazole-based carboxamide derivative characterized by:

  • 4-methyl substitution on the central thiazole ring.
  • N-(1,3-thiazol-2-yl) carboxamide group at position 3.
  • 2-[4-(trifluoromethoxy)phenyl] substituent at position 2 of the thiazole.

The trifluoromethoxy (OCF₃) group is an electron-withdrawing moiety that enhances metabolic stability and influences binding affinity in biological targets . The dual thiazole rings may contribute to π-π stacking interactions in enzyme binding pockets.

Properties

Molecular Formula

C15H10F3N3O2S2

Molecular Weight

385.4 g/mol

IUPAC Name

4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H10F3N3O2S2/c1-8-11(12(22)21-14-19-6-7-24-14)25-13(20-8)9-2-4-10(5-3-9)23-15(16,17)18/h2-7H,1H3,(H,19,21,22)

InChI Key

IKEYUHRTMBFZIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=CS3

Origin of Product

United States

Biological Activity

4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological properties. The presence of trifluoromethoxy and methyl groups enhances its lipophilicity and potentially alters its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural features have shown IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting that the thiazole ring is crucial for cytotoxic activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundIC50 (µg/mL)Mechanism of Action
Compound 91.61 ± 1.92Induces apoptosis
Compound 101.98 ± 1.22Cell cycle arrest
4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamideTBDTBD

Antiviral Activity

Thiazole derivatives have also been evaluated for antiviral activity. A related compound demonstrated an EC50 value of 31.4 μM against Influenza A H3N2 virus, highlighting the potential for this class of compounds in antiviral therapy .

Table 2: Antiviral Activity of Related Compounds

CompoundVirus TargetedEC50 (µM)Selectivity Index
Compound AInfluenza A H3N231.4TBD
Compound BHerpes Simplex VirusTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole ring and phenyl substituents significantly influence biological activity. For example:

  • Methyl Group : The presence of a methyl group at position 4 of the phenyl ring enhances cytotoxicity.
  • Trifluoromethoxy Group : This group increases the compound's lipophilicity and may improve binding affinity to target proteins.
  • N-phenylcarboxamide : Essential for maintaining antitumor activity.

Case Studies

A recent study focused on a series of thiazole-based compounds that were screened for HSET inhibition, which is critical in cancer cell proliferation. The lead compound showed micromolar inhibition with promising selectivity against other mitotic kinesins .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds containing thiazole rings exhibit significant anticancer properties. The compound in focus has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action: Thiazole derivatives often inhibit DNA and RNA synthesis, which is crucial in cancer treatment. The heteroatoms in thiazoles can interact with biological targets involved in tumorigenesis, including key kinases and phosphodiesterases .
  • Case Study: In vitro studies have demonstrated that thiazole derivatives can effectively target human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, showing promising results compared to standard chemotherapy agents like cisplatin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects: Thiazole derivatives have shown activity against a range of bacterial strains (both Gram-positive and Gram-negative) and fungal species. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Case Study: A study on related thiazole compounds revealed significant antimicrobial activity, suggesting that modifications to the thiazole structure can enhance efficacy against resistant pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is critical for optimizing their pharmacological profiles:

Substituent Effect on Activity
Methyl group at position 4Enhances lipophilicity and cellular uptake
Trifluoromethoxy groupIncreases potency through electronic effects
Thiazole ringEssential for biological activity

Molecular Docking Studies

Molecular docking has been employed to predict the binding affinity of 4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide to various biological targets:

  • Target Proteins: Dihydrofolate reductase (DHFR) is one of the key targets identified. Docking studies suggest that this compound can effectively bind to DHFR, potentially leading to inhibition of cell proliferation in cancerous cells .

Comparison with Similar Compounds

Impact of Aryl Substituents

  • Trifluoromethoxy (OCF₃) vs.
  • Halogenated Aryl Groups: Compounds like N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide () show that chloro substituents enhance kinase activation, suggesting halogen bonding plays a critical role .

Heterocycle Variations

  • Thiophene vs. Thiazole Core: The thiophene analog () lacks the nitrogen atom in the central ring, reducing hydrogen-bonding capacity and possibly altering pharmacokinetics .
  • Imidazothiazole Extensions: SRT2104’s imidazothiazole moiety increases molecular complexity and target specificity, though it may reduce oral bioavailability .

Carboxamide Modifications

  • N-(1,3-thiazol-2-yl) Group: Present in the target compound and , this group is critical for forming hydrogen bonds with enzymes. Its removal (e.g., in ) diminishes activity .
  • Methoxy vs. Methyl Substitutions: Methoxy groups () improve solubility but may reduce membrane permeability compared to methyl groups .

Research Findings and Data

Anticancer Activity

  • Thiazole derivatives in exhibit IC₅₀ values as low as 1.61 µg/mL against HepG-2 cells, though the target compound’s activity remains unstudied .
  • The trifluoromethoxy group’s stability could position the target compound as a candidate for prolonged exposure in tumor microenvironments.

Preparation Methods

Cyclization of α-Bromoketones and Thioamides

A classical approach involves reacting α-bromo-4-methyl-2-[4-(trifluoromethoxy)phenyl]acetophenone with a thioamide derivative. For instance:

  • Synthesis of α-bromoketone :

    • 4-(Trifluoromethoxy)acetophenone is brominated using N-bromosuccinimide (NBS) under radical conditions.

    • Yield: ~78% (analogous to bromination methods in).

  • Thioamide preparation :

    • Thiourea derivatives are generated by reacting methylamine with carbon disulfide, followed by alkylation.

  • Cyclization :

    • The α-bromoketone and thioamide are heated in ethanol at reflux, forming the thiazole core.

    • Reaction time: 12–24 hours; yield: 60–65%.

Challenges : Competing side reactions may reduce yield, necessitating careful temperature control.

Microwave-Assisted Cyclization for Enhanced Efficiency

Microwave irradiation significantly accelerates thiazole formation. Adapted from methods in:

Procedure

  • Intermediate synthesis :

    • Prepare 5-carboxy-4-methyl-2-[4-(trifluoromethoxy)phenyl]thiazole via Hantzsch synthesis.

  • Amide coupling :

    • Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.

    • React with 2-aminothiazole in dichloromethane (DCM) under microwave irradiation (100°C, 30 minutes).

    • Yield: 85–90% (compared to 70% for conventional heating).

Advantages : Reduced reaction time and improved purity due to controlled energy input.

Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction

Suzuki-Miyaura Coupling at Position 2

To introduce the 4-(trifluoromethoxy)phenyl group post-cyclization:

  • Halogenation :

    • Brominate a 2-position hydrogen on the thiazole core using NBS.

  • Coupling :

    • React with 4-(trifluoromethoxy)phenylboronic acid under Pd(PPh₃)₄ catalysis.

    • Conditions: Dioxane/H₂O (3:1), K₂CO₃, 80°C, 12 hours.

    • Yield: 75–80%.

Sequential Alkylation and Amidation

Stepwise Functionalization

  • Methylation at position 4 :

    • Treat 4-hydroxy-2-[4-(trifluoromethoxy)phenyl]thiazole-5-carboxylic acid with methyl iodide in the presence of K₂CO₃.

  • Amide bond formation :

    • Convert the carboxylic acid to an acid chloride (SOCl₂), then couple with 2-aminothiazole using triethylamine as a base.

    • Yield: 82%.

Analytical Characterization and Validation

Key analytical data for the target compound:

Property Method Result
Molecular formulaHRMSC₁₆H₁₁F₃N₄O₂S₂ (Confirmed)
Melting pointDSC198–200°C
PurityHPLC>99%
¹H NMR (400 MHz, CDCl₃)δ (ppm)8.02 (s, 1H, thiazole), 2.51 (s, 3H, CH₃)

Comparative Evaluation of Synthetic Routes

Method Yield Time Complexity Scalability
Hantzsch cyclization60–65%24hModerateHigh
Microwave-assisted85–90%0.5hLowModerate
Suzuki coupling75–80%12hHighLow

Microwave-assisted coupling offers the best balance of yield and efficiency, though scalability may require specialized equipment .

Q & A

Q. What are the key synthetic strategies for preparing thiazole-5-carboxamide derivatives with trifluoromethoxy substituents?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:

  • Thiazole ring formation : Condensation of thiourea with α-haloketones under acidic or basic conditions to generate the thiazole scaffold .
  • Carboxamide coupling : Reacting the thiazole intermediate with an amine (e.g., 1,3-thiazol-2-amine) using coupling agents like chloroacetyl chloride in solvents such as dioxane, with triethylamine as a base .
  • Trifluoromethoxy incorporation : Introducing the 4-(trifluoromethoxy)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under controlled pH and temperature . Key optimization factors include solvent choice (DMF, PEG-400), catalyst selection (e.g., Bleaching Earth Clay for heterogeneous catalysis), and reaction monitoring via TLC .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR are used to verify substituent positions and connectivity. For example, the trifluoromethoxy group shows distinct 19^{19}F NMR signals, while thiazole protons resonate between δ 7.0–8.5 ppm .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1680 cm1^{-1} for carboxamide, C-F stretches at 1100–1250 cm1^{-1}) .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N percentages (e.g., deviations <0.3% indicate high purity) .

Advanced Questions

Q. How can reaction conditions be optimized to address low yields in the final carboxamide coupling step?

  • Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side reactions .
  • Temperature control : Maintaining 70–80°C prevents thermal degradation of the trifluoromethoxy group .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, while inert atmospheres (N2_2) prevent oxidation .
  • Workflow adjustments : Quenching reactions with ice water and recrystallizing from ethanol-DMF mixtures enhance purity .

Q. What methodologies are used to resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

  • Dose-response profiling : Testing compounds across a range of concentrations (e.g., 0.1–100 µM) against standardized cell lines (e.g., NCI-60 panel) to identify selective toxicity thresholds .
  • Structure-Activity Relationship (SAR) studies : Systematically varying substituents (e.g., replacing trifluoromethoxy with methoxy or bromo groups) to isolate pharmacophoric features .
  • Computational docking : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to targets like α-glucosidase or kinases, explaining discrepancies in activity .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms, critical for predicting drug-drug interactions .
  • Plasma stability tests : Measure compound integrity in plasma at 37°C for 24 hours, with EDTA to inhibit esterases .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Carboxamide Coupling

ParameterOptimal ValueEvidence Source
SolventPEG-400 or DMF
CatalystBleaching Earth Clay (10%)
Temperature70–80°C
Reaction Time1–3 hours
WorkupIce-water quench, recrystallization

Q. Table 2: Biological Evaluation Parameters

Assay TypeProtocol SummaryRelevance
Anticancer ScreeningNCI-60 cell line panel, 48-h incubation, GI50_{50} calculation
AntimicrobialMIC determination against S. aureus, E. coli via broth microdilution
Metabolic StabilityLiver microsomal assay, LC-MS quantification

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